(-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide methanesulfonate
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Overview
Description
Cenicriviroc mesylate is an experimental drug candidate primarily developed for the treatment of HIV infection and non-alcoholic steatohepatitis. It functions as a dual antagonist of the chemokine receptors CCR2 and CCR5, which play significant roles in inflammatory processes and viral entry into cells .
Preparation Methods
The preparation of cenicriviroc mesylate involves several synthetic routes. One of the key methods includes the reaction of specific benzazocine derivatives with various reagents under controlled conditions. The industrial production methods focus on optimizing yield and purity, often involving multiple steps of purification and crystallization .
Chemical Reactions Analysis
Cenicriviroc mesylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Cenicriviroc mesylate has a wide range of scientific research applications:
Chemistry: It is used to study the interactions and binding affinities of chemokine receptors.
Biology: The compound helps in understanding the role of CCR2 and CCR5 in various biological processes.
Medicine: It is being investigated for its potential in treating HIV, non-alcoholic steatohepatitis, and other inflammatory conditions.
Industry: The compound’s dual antagonistic properties make it a candidate for developing new therapeutic agents .
Mechanism of Action
Cenicriviroc mesylate exerts its effects by inhibiting the CCR2 and CCR5 receptors. This inhibition prevents the entry of viruses into human cells and reduces inflammation by blocking the signaling pathways associated with these receptors. The molecular targets include the chemokine receptors themselves, and the pathways involved are primarily related to immune response modulation .
Comparison with Similar Compounds
Cenicriviroc mesylate is unique due to its dual antagonistic action on both CCR2 and CCR5 receptors. Similar compounds include:
Maraviroc: A CCR5 antagonist used in the treatment of HIV.
Vicriviroc: Another CCR5 antagonist with similar applications.
BMS-813160: A dual CCR2/CCR5 antagonist under investigation for various inflammatory conditions. The uniqueness of cenicriviroc mesylate lies in its balanced efficacy against both CCR2 and CCR5, making it a versatile candidate for multiple therapeutic applications
Properties
Molecular Formula |
C42H56N4O7S2 |
---|---|
Molecular Weight |
793.1 g/mol |
IUPAC Name |
8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4) |
InChI Key |
IXPBPUPDRDCRSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O |
Origin of Product |
United States |
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